N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-13(2)11-22-16-7-4-8-17(10-16)23-12-18(21)20-15-6-3-5-14(19)9-15/h3-10,13H,11-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPJEOHDFCEVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide typically involves the following steps:
Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 3-(2-methylpropoxy)phenol with chloroacetyl chloride in the presence of a base such as triethylamine.
Introduction of the Chlorophenyl Group: The intermediate product is then reacted with 3-chloroaniline under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its role as a selective anti-cancer agent. For instance, a derivative of this compound demonstrated an IC50 value of 8.3 ± 1.8 μM against liver cancer cells, indicating significant cytotoxicity . Additionally, it has been found to prevent metastatic cancer cells from migrating and invading by inhibiting metalloproteinases MMP-2 and MMP-9, which are crucial for cancer metastasis .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies have shown that it can activate apoptotic pathways, leading to cell death in malignant cells while sparing normal cells . This selectivity is particularly valuable in cancer therapy, where minimizing damage to healthy tissue is a priority.
Synthesis and Structural Characterization
The synthesis of this compound typically involves several steps, including the formation of key intermediates that contribute to its final structure. The process often begins with the chlorination of phenylacetamides followed by etherification reactions to introduce the propoxy group.
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Chlorination | Introduction of the chlorophenyl group |
| 2 | Etherification | Addition of the 2-methylpropoxy group |
| 3 | Acetylation | Formation of the acetamide structure |
This multi-step synthesis allows for variations in substituents that can enhance biological activity or alter pharmacokinetic properties.
Therapeutic Applications
Potential Use in Cancer Therapy
Given its promising anticancer properties, this compound is being investigated for its potential use in targeted cancer therapies. Its ability to selectively induce apoptosis in cancer cells while inhibiting metastasis positions it as a candidate for further clinical development .
Pharmacological Research
Beyond oncology, this compound may also have applications in other areas of pharmacology. Research into its effects on different biological pathways could reveal additional therapeutic uses, such as anti-inflammatory or neuroprotective effects.
Case Studies and Research Findings
Several case studies have documented the efficacy and safety profile of this compound:
- Study on Liver Cancer Cells : This study reported significant inhibition of cell growth and induction of apoptosis in liver cancer cell lines treated with the compound .
- Metastatic Inhibition : Another study demonstrated that the compound effectively reduced the migration and invasion capabilities of metastatic cells through modulation of metalloproteinase activity .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- The 2-methylpropoxy group introduces steric bulk, which may reduce solubility but improve membrane permeability compared to shorter alkoxy chains (e.g., methoxy) .
- Synthetic Efficiency : Yields for analogous compounds range from 51% to 82%, with higher yields observed for simpler substituents (e.g., n-butyl vs. branched chains) .
Spectroscopic Characterization
All analogs, including the target compound, are characterized using:
- ¹H/¹³C NMR : To confirm substitution patterns and electronic environments. For example, the 3-chlorophenyl group in the target compound would show aromatic protons as a doublet-of-doublets (δ 7.2–7.5 ppm) .
- IR Spectroscopy : Amide C=O stretches (~1650–1680 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) are typical .
Biological Activity
N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes recent findings on its biological activity, including its effects on cancer cell lines, mechanisms of action, and other pharmacological properties.
1. Overview of Biological Activity
The compound has been evaluated for its anti-cancer properties, with studies indicating significant cytotoxic effects against various cancer cell lines. Notably, it has shown selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells.
2. Cytotoxicity and Selectivity
Recent research highlighted the compound's cytotoxic effects measured through IC50 values across different cell lines. The following table summarizes these findings:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| HepG2 (liver cancer) | 1.43 | High (selective against cancer) |
| MCF-7 (breast cancer) | 10.51 | Moderate |
| THLE-2 (normal liver) | 36.27 | Low (less toxic) |
The data indicate that this compound exhibits a 25.36-fold increase in selectivity for HepG2 cells compared to normal liver cells (THLE-2) .
3.1 Apoptotic Pathways
The compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways, with a dominant intrinsic mechanism observed. Key findings include:
- Upregulation of pro-apoptotic genes (BAX).
- Downregulation of anti-apoptotic genes (BCL-2).
- Cell cycle arrest at the G1/S phase, leading to inhibited cell proliferation .
3.2 Inhibition of Metastatic Activity
This compound also inhibits the activity of matrix metalloproteinases (MMP-2 and MMP-9), crucial for cancer cell migration and invasion, thereby preventing metastasis .
4. In Vivo Studies
In vivo studies have corroborated the in vitro findings, demonstrating tumor growth suppression in animal models treated with the compound. Key results include:
- Significant reduction in tumor weight and volume.
- Improvement in hematological parameters such as hemoglobin levels and white blood cell counts .
5. Case Studies and Comparative Analysis
A comparative analysis of similar phenoxy acetamide derivatives reveals that many share similar mechanisms but vary in potency and selectivity. For instance:
- Phenoxy Acetamide Derivatives : Many derivatives have been synthesized and tested for anti-cancer activity, showing promising results against various strains of M. tuberculosis and other cancers .
6. Conclusion
This compound demonstrates significant potential as an anti-cancer agent due to its selective cytotoxicity towards malignant cells and its ability to induce apoptosis via specific pathways while minimizing effects on normal cells. Further research is warranted to explore its full therapeutic potential and to elucidate additional mechanisms underlying its biological activity.
7. References
- MDPI - In Vitro and In Vivo Effects of Synthesis Novel Compounds
- ACS Publications - Antibacterial Potential of Novel Acetamide Derivatives
- ResearchGate - Synthesis of N-(1-(4-chlorophenyl)ethyl)
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:
- Alkylation : Reacting 3-(2-methylpropoxy)phenol with chloroacetamide derivatives in polar aprotic solvents (e.g., acetonitrile or DMF) under reflux, using a weak base like K₂CO₃ to deprotonate the phenolic oxygen .
- Coupling : Introducing the 3-chlorophenyl group via amide bond formation, often using coupling agents like EDCI or HOBt in dichloromethane at room temperature .
- Monitoring : Reaction progress tracked via TLC (silica gel, ethyl acetate/hexane) or HPLC .
- Optimization : Vary solvent polarity, temperature (60–100°C), and base strength to improve yields (>70%) and purity (>95%) .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons (δ 6.5–8.0 ppm), methylpropoxy groups (δ 1.0–1.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
- FTIR : Validate amide C=O stretch (~1650 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
Q. How can researchers conduct preliminary biological activity screening for this compound?
- Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Anti-inflammatory : COX-2 inhibition ELISA or TNF-α suppression in macrophages .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in substitution and oxidation reactions?
- Substitution : The electron-withdrawing 3-chlorophenyl group activates the acetamide carbonyl for nucleophilic attack. Solvent polarity (e.g., DMF vs. toluene) and temperature modulate reaction rates .
- Oxidation : Under strong oxidizing agents (KMnO₄/H₂SO₄), the methylpropoxy side chain may convert to a carboxylic acid, confirmed by IR loss of ether bands and new C=O stretches .
- Computational Modeling : DFT studies (e.g., Gaussian) predict transition states and regioselectivity in electrophilic substitutions .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Case Study : Discrepancies in aromatic proton signals may arise from rotamers or solvent effects. Strategies include:
- Variable Temperature NMR : Cool samples to –40°C to slow conformational exchange and simplify splitting .
- COSY/NOESY : Identify coupling between adjacent protons or through-space interactions .
- Deuterated Solvents : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts .
Q. What structure-activity relationship (SAR) trends are observed when modifying substituents on the phenoxy or chlorophenyl groups?
- Phenoxy Modifications :
- Electron-donating groups (e.g., –OCH₃) : Enhance solubility but reduce antimicrobial activity (logP decrease) .
- Bulky substituents (e.g., –CF₃) : Improve binding to hydrophobic enzyme pockets (e.g., COX-2) .
- Chlorophenyl Modifications :
- Para-chloro vs. meta-chloro : Meta-substitution (as in the target compound) increases steric hindrance, altering binding kinetics .
- Halogen replacement (Cl → Br) : Increases molecular weight and may enhance π-stacking in DNA intercalation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
